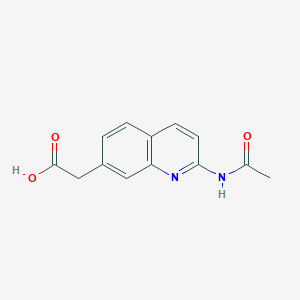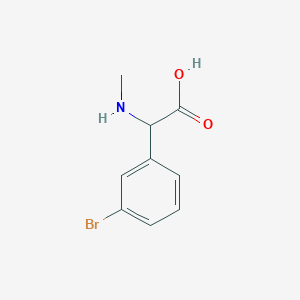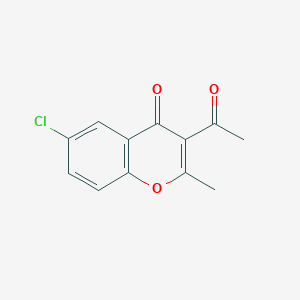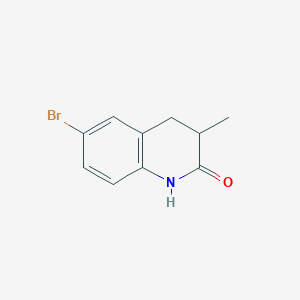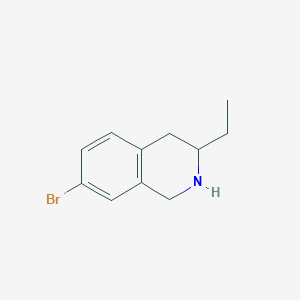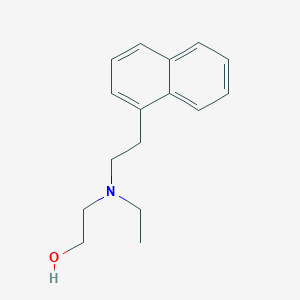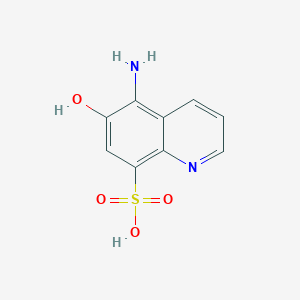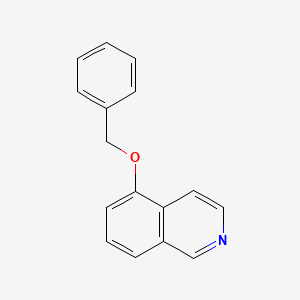
5-(Benzyloxy)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)isoquinoline is a chemical compound belonging to the isoquinoline family, characterized by a benzyl group attached to the oxygen atom at the 5th position of the isoquinoline ring Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines but with the nitrogen atom positioned differently
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and benzyl alcohol.
Reaction Conditions: The benzylation of isoquinoline can be achieved through a nucleophilic substitution reaction. This involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of benzyl alcohol, forming a benzyl oxide anion.
Coupling Reaction: The benzyl oxide anion then reacts with isoquinoline under reflux conditions to form this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-(Benzyloxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents, nitrating agents
Major Products:
Oxidation Products: Quinoline derivatives
Reduction Products: Reduced isoquinoline derivatives
Substitution Products: Functionalized isoquinoline derivatives
Scientific Research Applications
5-(Benzyloxy)isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)isoquinoline involves its interaction with various molecular targets, including enzymes and receptors. The benzyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The isoquinoline moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their activity.
Comparison with Similar Compounds
1-Benzylisoquinoline: Similar structure but with the benzyl group attached directly to the nitrogen atom.
Papaverine: A benzylisoquinoline alkaloid with vasodilatory properties.
Noscapine: Another benzylisoquinoline alkaloid with antitussive and anticancer properties.
Uniqueness: 5-(Benzyloxy)isoquinoline is unique due to the specific positioning of the benzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological profiles and applications compared to other benzylisoquinoline derivatives.
Properties
CAS No. |
61672-52-4 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-16-8-4-7-14-11-17-10-9-15(14)16/h1-11H,12H2 |
InChI Key |
KADVOJZKYIJXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


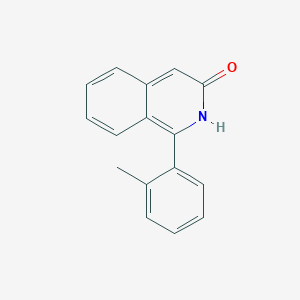

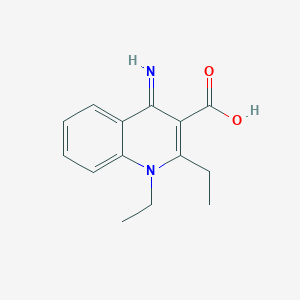
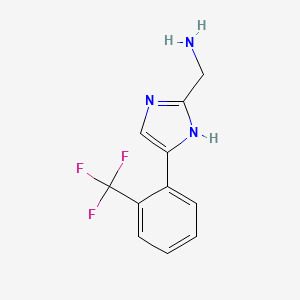
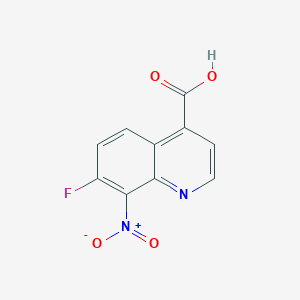
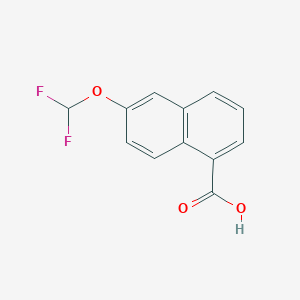
![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
